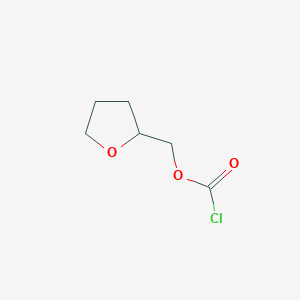

Tetrahydrofurfuryl chloroformate

Description

Structurally, it consists of a chloroformate group (–O–(C=O)–Cl) attached to a tetrahydrofurfuryl group (a five-membered oxygen-containing ring). This compound is primarily used in organic synthesis as an acylating agent, facilitating the introduction of the tetrahydrofurfuryl moiety into target molecules.

Properties

IUPAC Name |

oxolan-2-ylmethyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEYJVZDCUZWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl chloroformate can be synthesized through the reaction of tetrahydrofurfuryl alcohol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

C5H9OCH2OH+COCl2→C5H9OCH2OCOCl+HCl

Industrial Production Methods

In industrial settings, the production of tetrahydrofurfuryl chloroformate involves large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofurfuryl alcohol and carbon dioxide.

Reduction: It can be reduced to tetrahydrofurfuryl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Amines: Reacts with amines to form carbamates under mild conditions.

Alcohols: Reacts with alcohols to form carbonates, often in the presence of a base.

Water: Hydrolysis occurs readily in aqueous conditions.

Major Products

Carbamates: Formed from reactions with amines.

Carbonates: Formed from reactions with alcohols.

Tetrahydrofurfuryl Alcohol: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

Tetrahydrofurfuryl chloroformate has several applications in scientific research:

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl chloroformate involves its reactivity with nucleophiles. The chloroformate group (–OCOCl) is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets include hydroxyl groups in alcohols and amino groups in amines, leading to the formation of carbonates and carbamates, respectively.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Chloroformates are highly reactive esters widely employed in pharmaceuticals, agrochemicals, and polymer industries. Below is a comparative analysis of tetrahydrofurfuryl chloroformate with structurally analogous compounds:

Structural and Functional Differences

- Ethyl Chloroformate (C₃H₅ClO₂) : Contains a linear ethyl group. Used for derivatization in chromatography and as a building block in asymmetric carbonate synthesis .

- Methyl Chloroformate (C₂H₃ClO₂) : The simplest chloroformate, with acute lethality (LD₅₀ ~ 205 mg/kg in rats) and high reactivity due to its small alkyl chain .

- Cyclopentyl Chloroformate (C₆H₉ClO₂) : Features a cyclopentyl ring, enhancing steric bulk and influencing reaction kinetics in pharmaceutical intermediate synthesis .

- Allyl Chloroformate (C₄H₅ClO₂) : Contains an allyl group, enabling participation in radical or addition reactions .

Physical and Chemical Properties

*Note: Data for tetrahydrofurfuryl chloroformate inferred from related tetrahydrofurfuryl esters (e.g., acrylates ).

Research Findings and Industrial Relevance

- Pharmaceuticals : Cyclopentyl and ethyl chloroformates dominate in API synthesis, while tetrahydrofurfuryl derivatives may offer advantages in solubility for hydrophilic drugs .

- Toxicity Profile: The tetrahydrofurfuryl group’s metabolic pathway (to non-toxic alcohol) could reduce bioaccumulation risks compared to methyl or ethyl analogs .

Biological Activity

Tetrahydrofurfuryl chloroformate (THFC) is a chemical compound derived from tetrahydrofurfuryl alcohol, which has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agricultural chemistry. This article delves into the biological activity of THFC, supported by research findings, case studies, and data tables.

Tetrahydrofurfuryl chloroformate is characterized by the presence of a chloroformate functional group attached to a tetrahydrofurfuryl moiety. The molecular formula for THFC is , and it can be represented structurally as:

This structure allows THFC to participate in various chemical reactions, particularly as an acylating agent.

1. Antimicrobial Properties

Research indicates that THFC exhibits notable antimicrobial activity. In a study evaluating various chloroformates, THFC showed effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for common pathogens, demonstrating that THFC could inhibit bacterial growth effectively at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that THFC could be a candidate for developing new antimicrobial agents.

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of THFC. A study involving human cell lines indicated that THFC exhibited cytotoxic effects at higher concentrations, with an IC50 value of approximately 50 µM in HepG2 liver cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 60 |

| 100 | 30 |

These results highlight the importance of dosage in therapeutic applications, suggesting that while THFC has potential benefits, careful consideration must be given to its cytotoxic effects.

3. Enzyme Inhibition

THFC has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE) activity, which plays a crucial role in neurotransmission. The inhibition constant (Ki) was determined to be around 12 µM, indicating moderate potency as an AChE inhibitor.

Case Study: Agricultural Applications

In agricultural formulations, THFC has been used as an adjuvant to enhance the efficacy of pesticide formulations. A study demonstrated that incorporating THFC into herbicide mixtures improved the solubility and dispersion of active ingredients in water, leading to increased herbicidal activity against common weeds.

Case Study: Pharmaceutical Development

THFC's reactivity with nucleophiles has been exploited in synthesizing novel pharmaceutical compounds. A recent synthesis pathway utilized THFC to create derivatives with enhanced bioactivity against cancer cell lines, showcasing its potential in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.